2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl group and an isoindoline-1,3-dione moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(1,3-dioxoisoindol-4-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in apoptosis or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione: A compound with similar structural features but different biological activities.
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: Another related compound with distinct chemical properties and applications.
Uniqueness
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is unique due to the presence of both benzenesulfonyl and isoindoline-1,3-dione groups, which confer specific chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-13(9-24(22,23)10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUOXXKLUAPKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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